molecular formula C24H22ClN5O B11203255 1-(2-chlorophenyl)-N-[4-(propan-2-yl)benzyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorophenyl)-N-[4-(propan-2-yl)benzyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11203255
M. Wt: 431.9 g/mol
InChI Key: GORXLBWPUGOWLK-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and chlorophenyl and isopropylphenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the triazole core.

    Attachment of the Chlorophenyl and Isopropylphenyl Groups: These groups are introduced through nucleophilic substitution or Friedel-Crafts alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalyst Selection: Choosing appropriate catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-CHLOROPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-BROMOPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 1-(2-FLUOROPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

1-(2-CHLOROPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H22ClN5O

Molecular Weight

431.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C24H22ClN5O/c1-16(2)18-11-9-17(10-12-18)14-27-24(31)22-23(19-6-5-13-26-15-19)30(29-28-22)21-8-4-3-7-20(21)25/h3-13,15-16H,14H2,1-2H3,(H,27,31)

InChI Key

GORXLBWPUGOWLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4

Origin of Product

United States

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